1-(4-nitrophenyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole

Physicochemical profiling Drug-likeness prediction Scaffold-based library design

1-(4-Nitrophenyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole (CAS 110973-83-6) is a heterocyclic compound belonging to the oxazolo[3,4-c]oxazole class, characterized by a fused bicyclic framework incorporating both oxazole and oxazolidine rings with a 4-nitrophenyl substituent at the 1-position. Its molecular formula is C11H12N2O4, with a molecular weight of 236.22 g/mol, and it is commercially available from multiple suppliers at purities typically ≥98%.

Molecular Formula C11H12N2O4
Molecular Weight 236.227
CAS No. 110973-83-6
Cat. No. B2909140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-nitrophenyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole
CAS110973-83-6
Molecular FormulaC11H12N2O4
Molecular Weight236.227
Structural Identifiers
SMILESC1C2C(OCN2CO1)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C11H12N2O4/c14-13(15)9-3-1-8(2-4-9)11-10-5-16-6-12(10)7-17-11/h1-4,10-11H,5-7H2
InChIKeyDBDXAJVSKWAGLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Nitrophenyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole (CAS 110973-83-6): Procurement-Grade Identity and Sourcing Baseline


1-(4-Nitrophenyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole (CAS 110973-83-6) is a heterocyclic compound belonging to the oxazolo[3,4-c]oxazole class, characterized by a fused bicyclic framework incorporating both oxazole and oxazolidine rings with a 4-nitrophenyl substituent at the 1-position . Its molecular formula is C11H12N2O4, with a molecular weight of 236.22 g/mol, and it is commercially available from multiple suppliers at purities typically ≥98% . The compound exists as a crystalline solid at ambient temperature (melting point 74.5–78.0 °C) and is supplied exclusively for research and further manufacturing use .

Why In-Class Substitution Fails for 1-(4-Nitrophenyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole (CAS 110973-83-6)


Compounds within the oxazolo[3,4-c]oxazole class exhibit widely divergent physicochemical and functional properties depending on the nature and position of substituents. The 4-nitrophenyl group at the 1-position of this scaffold imparts a markedly higher molecular weight (236.22 vs. 129.16 g/mol for the 7a-methyl analog), substantially increased lipophilicity (ACD/LogP 1.08 vs. ~0.28 for the unsubstituted parent scaffold), and a crystalline solid-state form at room temperature, whereas closely related 7a-alkyl-substituted analogs (e.g., CAS 7747-35-5) are liquids classified primarily as biocidal preservatives [1]. The electron-withdrawing nitro group further provides a synthetic handle for selective reduction to the corresponding aniline derivative, a transformation inaccessible to non-nitrophenyl congeners and critical for downstream medicinal chemistry applications . These fundamental property differences preclude simple interchangeability in any application where molecular recognition, solid-form handling, or downstream derivatization is required.

Quantitative Differentiation Evidence: 1-(4-Nitrophenyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. 7a-Methyltetrahydro-1H-oxazolo[3,4-c]oxazole

Compared to the 7a-methyl-substituted analog (7a-methyltetrahydro-1H-oxazolo[3,4-c]oxazole, MW 129.16 g/mol), the target compound bearing a 4-nitrophenyl group at the 1-position exhibits a substantially larger molecular weight (236.22 g/mol) and higher computed lipophilicity (ACD/LogP 1.08 vs. an estimated LogP of ~0.28 for the unsubstituted dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole parent scaffold) [1]. The TPSA of the target compound is 64.84 Ų with zero hydrogen bond donors, placing it within a distinct region of oral drug-likeness chemical space compared to smaller, more polar scaffold congeners .

Physicochemical profiling Drug-likeness prediction Scaffold-based library design

Solid-State Handling Advantage vs. Liquid 7a-Ethyl Analog (CAS 7747-35-5)

The target compound is a crystalline solid with a reported melting point of 74.5–78.0 °C, enabling straightforward purification by recrystallization, accurate gravimetric dispensing, and long-term ambient storage stability . In contrast, the closely related 7a-ethyldihydro-1H,3H,5H-oxazolo[3,4-c]oxazole (CAS 7747-35-5) is a liquid at room temperature (estimated boiling point ~197 °C; density ~1.13 g/cm³), which complicates precise compound handling and limits purification options in a research setting .

Solid-form screening Crystallization Compound management

Synthetic Diversification Potential via Nitro Group Reduction vs. Non-Nitrophenyl Analogs

The 4-nitrophenyl substituent on the target compound serves as a latent aniline precursor, accessible through selective catalytic hydrogenation or chemical reduction (e.g., Pd/C, H₂; or SnCl₂), to yield the corresponding 4-aminophenyl derivative . This transformation is structurally precluded in non-nitrophenyl-substituted oxazolo[3,4-c]oxazole analogs such as 7a-methyl and 7a-ethyl variants, which lack an aryl nitro group and are employed primarily as terminal preservatives or biocides rather than as synthetic intermediates . The pKa of the conjugate acid of the oxazolidine nitrogen in the target compound is predicted to be 4.09±0.40, suggesting that protonation-state-dependent reactivity can be tuned in a pH-dependent manner, whereas the corresponding 7a-alkyl analogs lack the electron-withdrawing substituent that modulates this basicity .

Medicinal chemistry Building block utility Parallel synthesis

Conformational Rigidity Advantage vs. Monocyclic 4-(4-Nitrophenyl)-1,3-oxazole (CAS 13382-61-1)

The fused bicyclic oxazolo[3,4-c]oxazole scaffold of the target compound imposes greater conformational rigidity than the monocyclic 4-(4-nitrophenyl)-1,3-oxazole (CAS 13382-61-1, MW 190.16 g/mol), which possesses a freely rotatable aryl-oxazole bond. The target scaffold's 1-aza-3,7-dioxabicyclo[3.3.0]octane core constrains the relative orientation of the nitrophenyl group and the heterocyclic ring system, a feature recognized in the literature as valuable for reducing entropic penalties upon target binding . The related 2,8-diaryl-4-(4-nitrophenyl)-1-aza-3,7-dioxabicyclo[3.3.0]octane derivatives have been subjected to X-ray crystallographic analysis, confirming the defined stereochemical arrangement imposed by the bicyclic framework [1].

Conformational analysis Scaffold hopping Target engagement

Optimal Application Scenarios for 1-(4-Nitrophenyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole Based on Verified Differentiation Evidence


Medicinal Chemistry Building Block for Aniline-Focused Library Synthesis

Procurement of 110973-83-6 is indicated when the synthetic workflow requires a nitroarene precursor that can be selectively reduced to the corresponding 4-aminophenyl-oxazolo[3,4-c]oxazole derivative. This amine can subsequently undergo amide coupling, sulfonamide formation, or reductive amination to generate diverse compound libraries. The crystalline solid form (m.p. 74.5–78.0 °C) facilitates accurate weighing and purification, while the predicted pKa of 4.09±0.40 for the oxazolidine nitrogen informs pH conditions for subsequent reactions . Non-nitrophenyl scaffold analogs (e.g., CAS 7747-35-5) cannot support this workflow as they lack the reducible nitro functional group .

Physicochemical Probe for Conformational Constraint Studies in Scaffold-Hopping Campaigns

When a research program exploring 4-nitrophenyl-substituted heterocycles requires a conformationally constrained comparator to the monocyclic 4-(4-nitrophenyl)-1,3-oxazole (CAS 13382-61-1), the fused bicyclic scaffold of 110973-83-6 (2 rotatable bonds, defined 1-aza-3,7-dioxabicyclo[3.3.0]octane geometry) provides a structurally rigid alternative . The significant differences in TPSA (64.84 Ų vs. a predicted ~43 Ų for the monocyclic analog) and hydrogen bond acceptor count further differentiate their pharmacokinetic property space, enabling matched-pair analysis in permeability or target engagement assays .

Crystalline Oxazolo-Oxazole Standard for Solid-Form Screening and Polymorph Studies

The well-defined melting point (74.5–78.0 °C) and crystalline nature of 110973-83-6 make it suitable as a reference compound in solid-form development workflows, where reproducibility of physical form is critical . This contrasts with the liquid physical state of 7a-alkyl-substituted oxazolo[3,4-c]oxazole analogs, which cannot serve as crystalline standards. The experimentally measured melting point provides a quality control endpoint for incoming material identity verification via differential scanning calorimetry (DSC) or melting point apparatus .

Quote Request

Request a Quote for 1-(4-nitrophenyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.